![molecular formula C23H27ClN2O6 B2572408 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate CAS No. 1396878-68-4](/img/structure/B2572408.png)
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate
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Overview
Description
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate is a chemical compound with noteworthy properties and applications, specifically in pharmaceutical and biochemical fields. The compound comprises a piperidine ring, a phenylacetamide moiety, and a chlorobenzyl group, offering unique chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the intermediate compounds. One of the common routes includes the alkylation of piperidine with chlorobenzyl chloride, followed by a reaction with an acetamide derivative under controlled conditions. Key reagents include:
Chlorobenzyl chloride
Piperidine
Acetamide
Industrial Production Methods: Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common methods include:
Batch reactors: for initial stages of synthesis.
Continuous flow reactors: to enhance reaction efficiency and consistency.
Stringent temperature and pressure control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Oxidation: Employing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions often occur due to the presence of the chlorobenzyl group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile.
Major Products: The main products of these reactions include various intermediates that lead to the final compound. Oxidation typically yields hydroxylated products, while reduction focuses on removing oxygen functionalities.
Scientific Research Applications
Research indicates that compounds similar to 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate exhibit diverse biological activities, including:
-
Antimicrobial Activity
- The compound may possess antimicrobial properties due to its structural components that interact with microbial enzymes and cellular functions.
- Case Study : A study published in the Tropical Journal of Pharmaceutical Research evaluated various piperidine derivatives for their antimicrobial efficacy, suggesting that modifications in the structure could enhance activity against specific bacterial strains .
-
Anticonvulsant Effects
- Similar piperidine-based compounds have demonstrated anticonvulsant properties in preclinical models.
- Research Insight : A review in the Journal of Medicinal Chemistry highlighted the anticonvulsant potential of piperidine derivatives, indicating that this compound might also exhibit similar effects .
- Antitumor Activity
Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of Piperidine Derivative : The initial step involves the alkylation of piperidine with a suitable alkyl halide to form the desired piperidine derivative.
- Acetamide Formation : The subsequent reaction with an acetic acid derivative leads to the formation of the acetamide moiety.
- Oxalate Salt Formation : Finally, treatment with oxalic acid results in the formation of the oxalate salt.
Data Table: Biological Activities and Structural Features
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-chlorobenzyl) oxy methyl piperidin | Contains piperidine and chlorobenzyl | Antimicrobial, Anticonvulsant |
N-phenylacetamide | Acetamide group attached to phenyl | Antitumor activity |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antimicrobial Properties Study :
- Researchers evaluated several derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications could enhance antimicrobial potency.
-
Anticonvulsant Activity Investigation :
- Animal model studies demonstrated significant anticonvulsant effects for related compounds, supporting further investigation into this compound's potential use in treating epilepsy.
-
Antitumor Mechanism Exploration :
- A recent study focused on how thiazole-containing compounds inhibit cancer cell growth through apoptosis induction, highlighting potential therapeutic applications for this compound.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The piperidine ring plays a crucial role in receptor binding, while the phenylacetamide moiety contributes to its activity profile. Key pathways involved include:
Signal transduction pathways
Metabolic pathways: that regulate biological processes
Comparison with Similar Compounds
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide
2-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide
2-(4-(((4-iodobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide
Uniqueness: The chlorobenzyl group distinguishes it from its analogs, providing specific electronic properties and receptor binding affinities that influence its biological activity.
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate . Anything else you'd like to delve into?
Biological Activity
The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine ring substituted with a chlorobenzyl group and an acetamide moiety, which contributes to its biological activity. The oxalate salt form enhances its solubility and bioavailability.
Molecular Formula
- C : 21
- H : 25
- Cl : 1
- N : 2
- O : 3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine ring allows it to act as a ligand, potentially influencing neurotransmitter systems or modulating enzyme activity.
Pharmacological Profiles
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : Compounds with similar structural motifs have shown promise in treating depression by modulating serotonin and norepinephrine levels.
- Analgesic Effects : The piperidine structure is often associated with analgesic properties, potentially through opioid receptor interactions.
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this structure:
- In Vivo Studies : Animal models treated with similar compounds exhibited significant reductions in pain responses, suggesting effective analgesic properties.
- Cell Culture Experiments : In vitro studies indicated that these compounds could inhibit cell proliferation in certain cancer cell lines, highlighting potential anticancer activity.
Table 1: Summary of Biological Activities
Clinical Implications
The potential therapeutic applications of this compound extend to various fields, including psychiatry, pain management, and oncology. However, further clinical trials are necessary to fully establish its efficacy and safety profile.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-phenylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.C2H2O4/c22-19-8-6-17(7-9-19)15-26-16-18-10-12-24(13-11-18)14-21(25)23-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQRXVBJPYAGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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